[3,5-Bis(2-furylcarbonyl)phenyl](2-furyl)methanone
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Overview
Description
3,5-Bis(2-furylcarbonyl)phenylmethanone: is an organic compound with the molecular formula C21H12O6 and a molecular weight of 360.3 g/mol . This compound is characterized by the presence of three furan rings attached to a central phenyl ring through carbonyl groups. It is primarily used in research and development settings, particularly in the field of organic chemistry.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-furylcarbonyl)phenylmethanone typically involves the reaction of 3,5-diformylphenyl with 2-furylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Bis(2-furylcarbonyl)phenylmethanone can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, where the carbonyl groups are converted to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 3,5-Bis(2-furylcarbonyl)phenylmethanone is primarily related to its ability to interact with various molecular targets through its carbonyl and furan groups. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical reactions .
Comparison with Similar Compounds
3,5-Bis(2-furylcarbonyl)phenylethanone: Similar structure but with an ethanone group instead of a methanone group.
3,5-Bis(2-furylcarbonyl)phenylpropanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness:
- The presence of three furan rings attached to a central phenyl ring through carbonyl groups makes 3,5-Bis(2-furylcarbonyl)phenylmethanone unique in terms of its structural complexity and potential reactivity.
- Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, adds to its versatility as a research compound.
Properties
IUPAC Name |
[3,5-bis(furan-2-carbonyl)phenyl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O6/c22-19(16-4-1-7-25-16)13-10-14(20(23)17-5-2-8-26-17)12-15(11-13)21(24)18-6-3-9-27-18/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUGAPUUZBWVEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361007 |
Source
|
Record name | Methanone, 1,3,5-benzenetriyltris[2-furanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16801-56-2 |
Source
|
Record name | Methanone, 1,3,5-benzenetriyltris[2-furanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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